Product packaging for Cyanine5.5 carboxylic acid(Cat. No.:CAS No. 1449661-34-0)

Cyanine5.5 carboxylic acid

Cat. No.: B606865
CAS No.: 1449661-34-0
M. Wt: 619.25
InChI Key: UFNAFNWOXFAMSM-UHFFFAOYSA-N
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Description

Contextualization of Cyanine (B1664457) Dyes in Advanced Research Methodologies

Cyanine dyes are a class of synthetic polymethine dyes characterized by two nitrogen-containing heterocyclic nuclei linked by a polymethine chain. mdpi.com This structure gives rise to their strong light absorption and fluorescence, often in the visible and near-infrared (NIR) regions of the electromagnetic spectrum. Their high molar extinction coefficients, relatively good quantum yields, and the tunability of their spectral properties through chemical modification have made them indispensable in numerous research methodologies. mdpi.comgoogle.com These dyes are frequently employed as fluorescent labels for biomolecules such as proteins and nucleic acids, enabling their detection and tracking in complex biological systems. google.comaxispharm.com

Significance of Pentamethine Cyanine Dyes in Near-Infrared Spectral Windows

Cyanine5.5 carboxylic acid is a pentamethine cyanine dye, meaning its polymethine chain consists of five carbon atoms. This specific chain length is crucial as it dictates the dye's absorption and emission maxima, placing them in the near-infrared (NIR) window, typically between 650 and 900 nm. google.comnih.gov The NIR region is particularly advantageous for in vivo imaging studies because biological tissues exhibit minimal autofluorescence and light scattering at these longer wavelengths. nih.gov This allows for deeper tissue penetration and a higher signal-to-noise ratio, leading to clearer and more sensitive imaging results. nih.gov Pentamethine cyanines like Cy5.5 are therefore highly sought after for preclinical research involving small animal imaging. google.com

Role of Carboxylic Acid Functionality in Research Applications

The carboxylic acid group (-COOH) is a key functional moiety on the Cyanine5.5 molecule. researchgate.net This group provides a reactive handle for covalent attachment to other molecules, a process known as bioconjugation. researchgate.netgoogle.com The carboxylic acid can be activated to react with primary amine groups on proteins, antibodies, or other biomolecules to form stable amide bonds. medchemexpress.comaxispharm.com This allows researchers to specifically label their target of interest with the fluorescent dye, enabling its visualization and quantification. The presence of the carboxylic acid also influences the dye's solubility. researchgate.net While the core cyanine structure is often hydrophobic, the addition of a carboxylic acid group can increase its solubility in aqueous environments, which is often a requirement for biological experiments. axispharm.com

Overview of Research Trajectories for this compound

Current and future research involving this compound is focused on several key areas. One major trajectory is the development of novel bioconjugates for targeted imaging and diagnostics. By attaching Cy5.5 to molecules that specifically bind to cancer cells or other disease markers, researchers aim to create probes for early disease detection. nih.gov Another area of investigation is the improvement of the dye's photophysical properties, such as its photostability and quantum yield, to enhance its performance in demanding imaging applications. nih.gov Furthermore, the use of Cy5.5 carboxylic acid in conjunction with other imaging modalities and as a component in complex nanosystems for theranostics continues to be an active field of research. researchgate.net

Interactive Data Table: Properties of this compound

PropertyValueSource
Excitation Maximum~673-684 nm chemsrc.comlumiprobe.comantibodies.com
Emission Maximum~707-710 nm chemsrc.comlumiprobe.comantibodies.commedchemexpress.com
Molar Extinction Coefficient~198,000 M⁻¹cm⁻¹ lumiprobe.comantibodies.com
Fluorescence Quantum Yield~0.2 lumiprobe.comantibodies.com
Molecular FormulaC40H43ClN2O2 antibodies.comglpbio.com
Molecular Weight~619.23 g/mol antibodies.comglpbio.com

Photophysical Stability and Mitigation Strategies in Research

A critical consideration in the use of fluorescent dyes like Cyanine5.5 is their photostability. Photobleaching, the irreversible loss of fluorescence due to photochemical destruction of the fluorophore upon exposure to excitation light, can limit the duration of imaging experiments and affect quantitative analysis.

Research has shown that the photophysical properties of cyanine dyes, including Cy5.5, can be influenced by their local environment. nih.govcambridge.org For instance, the rate of photoisomerization, a process that can lead to a non-fluorescent state, is sensitive to the surrounding environment. osti.gov Strategies to mitigate photobleaching and enhance the stability of Cy5.5 in research settings include:

Environmental Control: The rigidity of the environment around the dye can impact its photostability. Encapsulating or binding the dye within more rigid structures, such as nanoparticles or DNA duplexes, has been shown to decrease the rate of photoisomerization and increase fluorescence intensity. osti.gov

Chemical Modification: The synthesis of cyanine dye analogues with modified chemical structures can lead to improved photostability. nih.gov For example, the introduction of sulfonate groups to create sulfo-Cyanine5.5 enhances water solubility and can influence photophysical behavior. axispharm.commedchemexpress.com

Use of Antifade Reagents: In microscopy applications, mounting media containing antifade reagents are often used to reduce the rate of photobleaching. These reagents work by scavenging reactive oxygen species that contribute to the photodestruction of the fluorophore.

Research Applications in Molecular and Cellular Biology

The unique properties of this compound have led to its widespread use in various molecular and cellular biology research applications.

Fluorescence Microscopy

In fluorescence microscopy, Cy5.5-labeled probes are used for high-contrast imaging of cellular and subcellular structures. axispharm.com Its far-red emission minimizes interference from cellular autofluorescence, which is typically more prominent in the shorter wavelength regions of the spectrum. This allows for clearer visualization of labeled targets.

Flow Cytometry

Flow cytometry benefits from the distinct spectral properties of Cy5.5, which provides a strong and well-defined signal for accurate cell sorting and analysis. axispharm.com Its narrow emission peak allows for its inclusion in multicolor flow cytometry panels with minimal spectral overlap with other fluorophores.

In Vivo Imaging

The near-infrared emission of Cy5.5 makes it an ideal candidate for in vivo imaging in small animals. axispharm.com The reduced scattering and absorption of NIR light by tissues enable deeper penetration and improved image quality for non-invasive monitoring of biological processes in living organisms. nih.gov For example, Cy5.5-labeled nanoparticles have been used to track their biodistribution in mice. researchgate.netresearchgate.net

Bioconjugation and Molecular Probes

The carboxylic acid functionality of Cy5.5 is central to its use in creating molecular probes. axispharm.com Through bioconjugation, the dye can be attached to a wide range of biomolecules, including:

Proteins and Antibodies: For immunofluorescence and western blotting.

Nucleic Acids: For fluorescence in situ hybridization (FISH) and other nucleic acid detection methods.

Peptides: To create probes for monitoring enzyme activity. researchgate.net

These Cy5.5-based molecular probes are instrumental in studying molecular interactions and cellular processes with high specificity and sensitivity.

Preclinical Research Methodologies

In the realm of preclinical research, this compound is a valuable tool for developing and evaluating new diagnostic and therapeutic strategies.

Image-Guided Surgery

The ability of Cy5.5 to provide real-time fluorescence imaging has potential applications in image-guided surgery. By labeling tumor-specific probes with Cy5.5, surgeons could potentially visualize tumor margins more accurately, leading to more complete resection of cancerous tissue.

Development of Targeted Probes

A significant area of preclinical research involves the development of targeted fluorescent probes using Cy5.5. These probes are designed to accumulate specifically in diseased tissues, such as tumors, by targeting overexpressed receptors or other biomarkers. For instance, Cy5.5 has been conjugated to molecules that target specific proteins on cancer cells, enabling the visualization of tumors in animal models. researchgate.net

Nanoparticle-Based Imaging

This compound is frequently incorporated into nanoparticle platforms for enhanced imaging capabilities. researchgate.net Loading Cy5.5 into nanoparticles can improve its stability, alter its biodistribution, and allow for the co-delivery of therapeutic agents, creating theranostic agents that combine diagnosis and therapy.

Properties

CAS No.

1449661-34-0

Molecular Formula

C40H43ClN2O2

Molecular Weight

619.25

IUPAC Name

1H-​Benz[e]​indolium, 2-​[5-​[3-​(5-​carboxypentyl)​-​1,​3-​dihydro-​1,​1-​dimethyl-​2H-​benz[e]​indol-​2-​ylidene]​-​1,​3-​pentadien-​1-​yl]​-​1,​1,​3-​trimethyl-

InChI

InChI=1S/C40H42N2O2.ClH/c1-39(2)34(41(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)42(35)27-15-7-10-22-36(43)44;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27H2,1-5H3;1H

InChI Key

UFNAFNWOXFAMSM-UHFFFAOYSA-N

SMILES

CC(C1=C(C=CC=C2)C2=CC=C1N/3C)(C)C3=C/C=C/C=C/C4=[N+](CCCCCC(O)=O)C5=CC=C(C=CC=C6)C6=C5C4(C)C.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Synthesis and Derivatization Strategies for Research Probes

Synthetic Pathways for Cyanine5.5 Carboxylic Acid Core Structure

The construction of the fundamental Cy5.5 carboxylic acid molecule can be achieved through established and modern synthetic methodologies. These approaches offer flexibility in designing dyes with specific properties.

Classical Condensation Reactions in Cyanine (B1664457) Synthesis

The traditional method for synthesizing cyanine dyes involves the stepwise condensation of two nitrogen-containing heterocyclic compounds with a polymethine bridge. uni-freiburg.deacs.orgresearchgate.net This process typically begins with the N-alkylation of an indolenine derivative to form a quaternary ammonium (B1175870) salt, which increases the reactivity of the adjacent methyl group. uni-freiburg.deunito.it This salt is then reacted with a polymethine chain precursor, such as malonaldehyde dianilide, to form a hemicyanine intermediate. uni-freiburg.deacs.org A subsequent condensation with a second equivalent of a heterocyclic quaternary salt yields the final symmetric or asymmetric cyanine dye. unito.it For asymmetric dyes like Cy5.5, which contain different heterocyclic nuclei, this second condensation step utilizes a different heterocyclic precursor. nih.gov While effective, these classical methods can sometimes require harsh reaction conditions, such as high temperatures, which may not be suitable for sensitive functional groups. uni-freiburg.deacs.org

Modular Synthetic Approaches for Heterobifunctional Dyes

To overcome the limitations of classical synthesis, modular approaches have been developed for creating heterobifunctional cyanine dyes. uni-freiburg.deacs.orgfigshare.comnih.gov These strategies offer greater flexibility and are more amenable to the incorporation of delicate functional groups. uni-freiburg.deacs.org In a modular synthesis, the core dye structure is assembled from distinct building blocks, and the functional moieties are often introduced in the final steps of the synthetic sequence. uni-freiburg.deacs.org This approach minimizes the exposure of sensitive groups to harsh reaction conditions. For instance, a carboxy-indolium derivative can be synthesized and then coupled with another functionalized heterocyclic component. uni-freiburg.deacs.org This method allows for the late-stage introduction of functionalities, preventing their degradation and simplifying purification processes. uni-freiburg.deacs.orgscribd.com By optimizing reaction conditions, such as the choice of activating agents and solvents, high yields and purities can be achieved. uni-freiburg.deacs.org

Functionalization of this compound for Bioconjugation

The carboxylic acid group on the Cy5.5 core is a versatile handle for a variety of chemical modifications, enabling its attachment to biological molecules for targeted imaging and sensing applications.

Conversion to N-Hydroxysuccinimide (NHS) Esters

A widely used method for activating carboxylic acids for bioconjugation is their conversion to N-hydroxysuccinimide (NHS) esters. smolecule.com This is typically achieved by reacting the Cy5.5 carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). smolecule.com The resulting NHS ester is highly reactive towards primary amines, which are abundant in proteins and peptides, forming stable amide bonds. smolecule.com This reaction is a cornerstone for labeling antibodies, proteins, and other biomolecules with the Cy5.5 fluorophore. smolecule.com

Introduction of Alkyne Moieties for Click Chemistry

The introduction of an alkyne group onto the Cy5.5 scaffold opens up the possibility of using "click chemistry," a set of highly efficient and specific bioorthogonal reactions. nih.govabpbio.comacs.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, where an alkyne-functionalized dye reacts with an azide-modified biomolecule to form a stable triazole linkage. abpbio.comacs.orginterchim.fr This method is valued for its high specificity and reliability, as neither alkynes nor azides are typically found in biological systems. interchim.frmdpi.com Cy5.5 alkyne derivatives can be synthesized and used to label a wide range of azide-containing substrates, including biomolecules, polymers, and surfaces. lumiprobe.com

Incorporation of Azide (B81097) Groups for Bioorthogonal Ligation

Conversely, an azide group can be incorporated into the Cy5.5 molecule to enable reaction with alkyne-modified targets. nih.gov This bioorthogonal ligation strategy is particularly useful for in vivo applications where the cytotoxicity of a copper catalyst is a concern. rsc.orgrsc.org Strain-promoted azide-alkyne cycloaddition (SPAAC) utilizes a strained cyclooctyne (B158145) derivative that reacts with an azide without the need for a metal catalyst. acs.orgrsc.org This copper-free click chemistry has been successfully employed for labeling cells and tracking biomolecules in living organisms. rsc.orgrsc.org The azide group, being small and metabolically stable, is a well-tolerated chemical handle for bioconjugation. researchgate.netacs.org

Preparation of Amine and Maleimide Derivatives

Purification and Characterization Methodologies for Synthetic Products

Rigorous purification and characterization are essential to ensure the quality and reliability of the synthesized Cy5.5 derivatives for their intended research applications.

Chromatographic Purification Techniques

A variety of chromatographic techniques are employed to purify Cy5.5 derivatives from reaction mixtures, removing unreacted starting materials, byproducts, and other impurities. The choice of technique often depends on the specific properties of the derivative, such as its polarity and solubility.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful and widely used method for the purification of cyanine dyes. acs.org Reversed-phase HPLC (RP-HPLC) is particularly common, often utilizing C18 columns. uni-freiburg.de A gradient of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), in an aqueous buffer, like triethylammonium (B8662869) acetate (B1210297) (TEAA), is typically used to elute the compounds. acs.org For some derivatives, normal-phase HPLC may also be effective. The high resolution of HPLC allows for the separation of closely related impurities, yielding highly pure products. acs.org

Column Chromatography: For larger scale purifications, column chromatography using silica (B1680970) gel or activated basic aluminum oxide is often employed. uni-freiburg.demdpi.com The choice of stationary phase and eluent system is critical. For example, a gradient of methanol in dichloromethane (B109758) (DCM) can be used to purify Cy5.5 derivatives on silica gel. uni-freiburg.de The addition of a small amount of a base like triethylamine (B128534) to the eluent can help to reduce the irreversible adsorption of the polar dye onto the silica gel. acs.org

Gel Filtration Chromatography: This technique is useful for separating the labeled biomolecule from the unreacted dye, especially for water-soluble sulfonated cyanine derivatives. lumiprobe.com It separates molecules based on their size, allowing for the efficient removal of smaller dye molecules from larger protein or oligonucleotide conjugates.

Spectroscopic and Mass Spectrometric Validation of Synthetic Intermediates and Products

Once purified, the identity and purity of the Cy5.5 derivatives are confirmed using a combination of spectroscopic and spectrometric methods.

UV-Visible and Fluorescence Spectroscopy: These are fundamental techniques for characterizing cyanine dyes. The UV-Vis absorption spectrum of Cy5.5 carboxylic acid and its derivatives typically shows a strong, narrow absorption peak in the far-red region of the spectrum, around 650-680 nm, with a high molar extinction coefficient. mdpi.commedchemexpress.comresearchgate.net Fluorescence spectroscopy is used to determine the emission maximum, which is typically around 690-710 nm, and the fluorescence quantum yield. lunanano.camedchemexpress.com These spectral properties are key indicators of the dye's integrity and suitability for fluorescence-based applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for confirming the chemical structure of the synthesized intermediates and final products. mdpi.comrsc.org The NMR spectra provide detailed information about the arrangement of atoms within the molecule, allowing for unambiguous structure elucidation. For example, the appearance of specific proton signals confirms the successful introduction of functional groups and protecting groups. rsc.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds, providing strong evidence for their identity. mdpi.com Techniques like liquid chromatography-mass spectrometry (LC-MS) are often used to analyze the purity of the sample and to identify any byproducts. acs.orgacs.org High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition of the molecule. acs.org

TechniqueInformation ObtainedTypical Values for Cy5.5 Derivatives
UV-Vis SpectroscopyAbsorption Maximum (λmax), Molar Extinction Coefficient (ε)λmax: ~650-680 nm, ε: >200,000 M-1cm-1 aatbio.comibiantech.com
Fluorescence SpectroscopyEmission Maximum (λem), Quantum Yield (ΦF)λem: ~690-710 nm medchemexpress.combroadpharm.com
1H and 13C NMRChemical structure, presence of functional groupsConfirms specific proton and carbon environments rsc.org
Mass SpectrometryMolecular Weight, PurityConfirms expected mass-to-charge ratio acs.orgmdpi.com

Spectroscopic and Photophysical Principles in Research Applications

Absorption and Emission Characteristics Relevant to Near-Infrared Fluorescence Imaging

The utility of a fluorophore in biological imaging is fundamentally dictated by its ability to absorb and emit light efficiently. For Cyanine5.5 carboxylic acid, these characteristics are particularly well-suited for NIR fluorescence imaging, a technique that benefits from reduced light scattering, lower tissue autofluorescence, and deeper photon penetration compared to imaging in the visible spectrum.

This compound exhibits a strong and narrow absorption peak in the NIR region. The absorption maximum (λmax) is consistently reported at approximately 684 nm. acs.orgnih.govmdpi.com This peak corresponds to the energy required to excite the molecule from its electronic ground state (S0) to the first excited singlet state (S1).

A critical parameter associated with light absorption is the molar extinction coefficient (ε), which quantifies how strongly a chemical species absorbs light at a given wavelength. This compound possesses a very high molar extinction coefficient, typically around 198,000 M-1cm-1. acs.orgnih.govmdpi.com This high value signifies a large absorption cross-section, meaning the dye is highly efficient at capturing photons at its absorption maximum. This efficiency is a key advantage in imaging applications, as it allows for the generation of bright signals even at low dye concentrations.

The sulfonated derivative, sulfo-Cyanine5.5 carboxylic acid, which offers enhanced water solubility, displays slightly different spectral properties. Its absorption maximum is typically observed around 673-675 nm, with a molar extinction coefficient reported to be between 211,000 and 235,000 M-1cm-1. nih.govresearchgate.net

Table 1: Absorption Properties of this compound Variants

CompoundAbsorption Maximum (λmax)Molar Extinction Coefficient (ε)Source(s)
This compound684 nm198,000 M-1cm-1 acs.orgnih.govmdpi.com
sulfo-Cyanine5.5 carboxylic acid~673-675 nm211,000 - 235,000 M-1cm-1 nih.govresearchgate.net

Following light absorption and excitation, the fluorophore relaxes to its ground state, releasing the excess energy in part as fluorescent light. The emission spectrum of this compound is characterized by a peak emission maximum (λem) at approximately 710 nm. acs.orgnih.govmdpi.comcambridge.orgnih.gov This emission falls squarely within the NIR window, which is advantageous for deep-tissue imaging.

The efficiency of this fluorescence process is described by the fluorescence quantum yield (ΦF), defined as the ratio of photons emitted to photons absorbed. For this compound, the quantum yield is reported to be 0.20. acs.orgnih.govmdpi.com While not as high as some other classes of dyes, this quantum yield, combined with the high molar extinction coefficient, results in a bright fluorescent probe.

The water-soluble sulfo-Cyanine5.5 carboxylic acid has a reported emission maximum of about 691-694 nm and a slightly higher quantum yield of 0.21. nih.govresearchgate.netscilit.com

Table 2: Emission Properties of this compound Variants

CompoundEmission Maximum (λem)Fluorescence Quantum Yield (ΦF)Source(s)
This compound710 nm0.20 acs.orgnih.govmdpi.com
sulfo-Cyanine5.5 carboxylic acid~691-694 nm0.21 nih.govresearchgate.netscilit.com

The Stokes shift is the difference in wavelength between the positions of the absorption and emission maxima. A larger Stokes shift is generally desirable in fluorescence applications as it facilitates the separation of the emitted fluorescence signal from the scattered excitation light, thereby improving the signal-to-noise ratio.

For this compound, the Stokes shift is calculated to be 26 nm (710 nm - 684 nm). The sulfonated version, sulfo-Cyanine5.5 carboxylic acid, has a slightly smaller Stokes shift of approximately 16-19 nm. nih.govacs.org While these Stokes shifts are relatively small, a characteristic feature of many cyanine (B1664457) dyes, they are generally sufficient for effective spectral filtering in modern imaging systems. chinesechemsoc.org

Investigation of Emission Maxima and Quantum Yields

Photophysical Stability and Mitigation Strategies in Research

A significant challenge in fluorescence microscopy, particularly in single-molecule studies and long-term imaging, is the photophysical instability of fluorophores. This instability manifests primarily as photobleaching and blinking, which can limit the duration of experiments and compromise data quality.

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. For cyanine dyes, a primary mechanism involves the excited singlet state undergoing intersystem crossing to a long-lived triplet state. cambridge.org This triplet state is highly reactive and can interact with molecular oxygen to generate reactive oxygen species (ROS), which then attack and degrade the dye molecule, rendering it non-fluorescent. acs.orgaip.org

Blinking refers to the reversible, stochastic switching of a fluorophore between a fluorescent 'on' state and a non-fluorescent 'dark' or 'off' state. cambridge.org This phenomenon can occur on timescales from milliseconds to seconds. nih.gov Several mechanisms contribute to blinking in cyanine dyes. One is the transition to the triplet state, from which the molecule can eventually return to the ground state. cambridge.org Another significant mechanism, especially in the presence of thiol-containing compounds (often used as reducing agents in imaging buffers), is the reversible covalent addition of the thiol to the dye's polymethine chain. nih.govcambridge.org This adduct disrupts the conjugated system, leading to a temporary dark state. Cis-trans isomerization of the polymethine chain can also lead to non-fluorescent states. cambridge.org

Several strategies are employed to mitigate these effects. The removal of oxygen from the imaging buffer can significantly reduce photobleaching but may increase blinking by prolonging the lifetime of the triplet state. cambridge.org A common mitigation approach is the use of chemical additives in the imaging buffer. These include triplet-state quenchers like cyclooctatetraene (B1213319) (COT) and Trolox, which depopulate the reactive triplet state, and reducing/oxidizing systems (ROXS) that help to rapidly recover the ground state. researchgate.net Covalently linking photostabilizers directly to the fluorophore has also been shown to be an effective strategy for reducing both blinking and photobleaching. researchgate.net Furthermore, coupling cyanine dyes to plasmonic silver nanoparticles has been demonstrated to suppress blinking and reduce photobleaching events. nih.govscilit.com

Recent research has uncovered another photophysical process relevant to cyanine dyes: photoconversion. It has been demonstrated that under typical fluorescence imaging conditions, longer-wavelength cyanine dyes can be converted into shorter-wavelength, blue-shifted derivatives. acs.orgnih.govacs.org

Specifically, sulfo-Cyanine5.5 carboxylic acid has been shown to undergo photoconversion to a product with spectroscopic and mass spectrometric properties identical to a Cyanine3.5 (Cy3.5) standard. acs.org This transformation involves the formal excision of a two-carbon unit (C₂H₂) from the seven-carbon polymethine chain of Cy5.5, resulting in the five-carbon chain characteristic of Cy3.5.

Mechanistic studies indicate that this process is initiated by the photo-excited Cy5.5 molecule, which sensitizes the formation of singlet oxygen. acs.orgnih.gov This singlet oxygen then mediates the oxidative cleavage of the polymethine chain. The resulting photooxidation products subsequently undergo a series of light-independent carbon-carbon bond breaking and forming events that reconstitute the chain into the shorter, blue-shifted Cy3.5 structure. acs.orgnih.gov This phenomenon is not unique to Cy5.5 and has been observed for other indocarbocyanine dyes like Cy5 and Alexa Fluor 647. acs.orgacs.org While this photoconversion can be a source of potential artifacts in multicolor imaging experiments, it also presents an opportunity to be exploited as a method for photoactivation in advanced imaging techniques. nih.gov

Strategies for Enhancing Photostability through Structural Modifications

The photostability of cyanine dyes, including Cyanine5.5, is a critical parameter for fluorescence-based applications, as photobleaching limits the duration of imaging experiments and the total number of photons that can be detected. A primary mechanism of photodegradation involves the reaction of the dye's excited triplet state with molecular oxygen to produce reactive oxygen species (ROS), which then attack the dye molecule, particularly at the polymethine chain. researchgate.net Research has focused on several structural modification strategies to mitigate these degradation pathways and enhance photostability.

One effective approach is the introduction of electron-withdrawing groups into the cyanine structure. nih.govacs.org Adding substituents like cyano (–CN) or fluoro (–F) groups to the polymethine bridge or the heterocyclic rings makes the dye less susceptible to photo-oxidation. nih.gov This modification provides resistance to photo-oxidative damage without significantly compromising the dye's binding affinity to biomolecules. nih.govacs.org Another strategy involves introducing steric hindrance at the polymethine chain. For instance, modifying the central aryl ring of a heptamethine cyanine with a sterically hindering group can inhibit the formation of deleterious dioxetane intermediates that lead to degradation. rsc.org

Supramolecular encapsulation is another advanced strategy to improve photostability. Creating a rotaxane structure, where the cyanine dye is threaded through a macrocycle like a cyclodextrin, provides a physical shield for the polymethine chain. researchgate.netscilit.comresearchgate.net This encapsulation protects the dye from interaction with ROS and other quenching species, leading to enhanced fluorescence efficiency and photostability. researchgate.netscilit.com

StrategyMechanismEffect on PhotostabilityReference
Electron-Withdrawing Groups Reduces susceptibility of the polymethine chain to photo-oxidation by lowering the energy of the highest occupied molecular orbital (HOMO).Significantly enhanced resistance to photobleaching. nih.gov
Steric Hindrance Physically blocks the approach of reactive oxygen species to the polymethine chain, preventing degradative chemical reactions.Improved stability by preventing the formation of degradation intermediates. rsc.org
Rotaxane Encapsulation Mechanically shields the fluorophore within a macrocycle (e.g., cyclodextrin), isolating it from the bulk solution.Markedly enhanced fluorescence and photostability due to protection from the microenvironment. researchgate.netscilit.comresearchgate.net

Impact of Solution Additives and Microenvironmental Factors on Fluorophore Performance

The photophysical performance of Cyanine5.5 is highly sensitive to its immediate microenvironment and the presence of specific chemical additives in the solution. These factors can be harnessed to significantly improve brightness and photostability, which is particularly crucial for single-molecule imaging studies.

Commonly used solution additives include small organic molecules known as triplet-state quenchers (TSQs), such as cyclooctatetraene (COT), 4-nitrobenzyl alcohol (NBA), and Trolox (a water-soluble vitamin E analog). nih.govnih.gov These molecules function by de-exciting the long-lived triplet state of the fluorophore before it can react with oxygen to produce damaging ROS. chemrxiv.org This quenching process reduces both irreversible photobleaching and transient blinking. nih.gov

A powerful strategy involves the direct conjugation of these TSQs to the cyanine fluorophore. Research has demonstrated that linking COT, NBA, or Trolox to cyanine dyes like Cy5 results in a dramatic enhancement of photostability, far exceeding the effect of adding these agents in solution. nih.govnih.gov In a study extending this approach to other cyanine dyes, Cy5.5-COT conjugates showed a remarkable 50-fold increase in the number of photons emitted before photobleaching compared to the unmodified dye. nih.gov This suggests that increasing the effective local concentration of the protective agent via direct linkage is a highly effective method for photostabilization. researchgate.netnih.gov

The microenvironment itself plays a significant role. Encapsulating cyanine dyes within molecular containers like cyclodextrins or cucurbiturils can lead to a marked increase in both brightness and photostability by restricting molecular motion and shielding the dye. researchgate.net Similarly, the binding of a dye to a protein can offer a protective effect, as seen when cyanine dyes bound to a single-chain variable fragment (scFv) antibody exhibit better photostability compared to being in a viscous solvent. nih.gov

Additive/ConditionTarget DyeObserved EffectFold Increase in PhotonsReference
Cyclooctatetraene (COT) Cy5.5Enhanced photostability~50x nih.gov
4-Nitrobenzyl Alcohol (NBA) Cy5.5Modest improvement in photostability- nih.gov
Trolox Cy5Enhanced photostability- nih.gov
Protein Binding (scFv) DIR (a cyanine dye)Protective effect against photobleaching- nih.gov
Rotaxane Encapsulation Cyanine DyeEnhanced fluorescence and photostability- scilit.com

Interactions with Biological Environments and Media

Influence of pH on Spectroscopic Properties

For many biological applications, the stability of a fluorophore's spectroscopic properties across a range of pH values is essential. Generally, cyanine dyes, particularly sulfonated versions like sulfo-Cyanine5.5, exhibit low dependence of their fluorescence on pH in the physiological range. lumiprobe.com This stability is advantageous for quantitative measurements in biological systems where local pH can vary.

However, the fluorescence of cyanine dyes can be intentionally modulated by pH through specific molecular engineering. For instance, specialized nanoprobes have been developed using Cy5.5 where the fluorescence is quenched at physiological pH (e.g., 7.4) but becomes strongly activated in acidic environments. nih.gov One such nanoprobe, designed for sensing acidic tumor microenvironments, showed a greater than 100-fold increase in fluorescence activation between pH 7.4 and 6.7. nih.gov This sharp, pH-dependent response is not an intrinsic property of the Cy5.5 dye itself but is conferred by the carrier polymer that changes its conformation with pH, thus modulating the dye's aggregation and quenching state. nih.gov Therefore, while the core Cy5.5 chromophore is relatively pH-insensitive, its perceived properties can be manipulated by its immediate molecular environment in response to pH changes.

Aggregation Phenomena in Aqueous and Biological Solutions

Cyanine dyes, especially non-sulfonated variants, have a strong tendency to aggregate in aqueous solutions due to their hydrophobic nature and planar structure. lumiprobe.comglpbio.com This aggregation can significantly alter the dye's photophysical properties. Two primary types of aggregates are observed: H-aggregates and J-aggregates.

H-aggregates (hypsochromic) are characterized by a blue-shift in the absorption spectrum compared to the monomer. researchgate.net They typically form in a face-to-face stacking arrangement and are often weakly fluorescent or non-fluorescent due to self-quenching. researchgate.net J-aggregates (bathochromic), conversely, exhibit a red-shifted, narrow, and intense absorption band (the J-band) and can be highly fluorescent. rsc.org

The formation of these aggregates is highly dependent on factors such as dye concentration, temperature, and the ionic strength of the solution. researchgate.netrsc.org For example, at low concentrations (<10⁻³ mM), a cyanine dye may exist primarily as a monomer, while dimers and H-aggregates become more significant at higher concentrations. researchgate.net The presence of salt can promote the formation of J-aggregates. rsc.org In studies involving DNA-templated assemblies, both Cy5 and Cy5.5 have been shown to form H-aggregates, with their absorption spectra being drastically blue-shifted relative to the monomers, indicating strong excitonic interactions between the dye molecules. nih.gov This aggregation is a critical consideration in biological labeling, as it can lead to fluorescence quenching and artifacts if not properly controlled.

Role of Sulfonate Groups in Enhancing Water Solubility for Biological Applications

To overcome the challenges of poor water solubility and aggregation, cyanine dyes are often chemically modified with sulfonate (–SO₃⁻) groups. lumiprobe.comcreative-diagnostics.com The introduction of these highly polar, negatively charged groups dramatically increases the hydrophilicity of the dye molecule. glpbio.comgoogle.comnih.gov

The primary benefits of sulfonation for biological applications are:

Enhanced Water Solubility: Sulfonated cyanines, such as sulfo-Cy5.5, are highly soluble in aqueous buffers without the need for organic co-solvents like DMSO or DMF. lumiprobe.comglpbio.comcreative-diagnostics.com This is particularly important when working with sensitive proteins that could be denatured by organic solvents. lumiprobe.com

Reduced Aggregation: The electrostatic repulsion between the negatively charged sulfonate groups on adjacent dye molecules hinders their ability to stack and form aggregates. lumiprobe.comglpbio.com This helps maintain the monomeric, fluorescent state of the dye even at high labeling densities.

Minimized Non-Specific Interactions: The net negative charge conferred by sulfonate groups helps to reduce non-specific hydrophobic interactions between the dye and various biomolecules, leading to lower background signals in imaging experiments. google.com

These properties make sulfonated cyanine dyes, including sulfonated versions of Cyanine5.5, superior choices for labeling proteins, nucleic acids, and other biomolecules for applications in aqueous and biological media. lumiprobe.comcreative-diagnostics.com

FeatureNon-Sulfonated Cyanines (e.g., Cyanine5.5)Sulfonated Cyanines (e.g., sulfo-Cy5.5)Reference
Water Solubility Low; requires organic co-solvents (DMSO/DMF).High; readily soluble in aqueous buffers. lumiprobe.comglpbio.comcreative-diagnostics.com
Aggregation Prone to aggregation in aqueous solutions.Aggregation is significantly reduced due to charge repulsion. lumiprobe.comglpbio.com
Labeling Protocol Requires addition of dye dissolved in organic co-solvent to aqueous biomolecule solution.Can be added directly to aqueous solutions. glpbio.comcreative-diagnostics.com
Non-Specific Binding Higher potential for non-specific hydrophobic interactions.Minimized non-specific interactions due to net negative charge. google.com

Bioconjugation and Molecular Labeling Methodologies

Covalent Attachment to Biomolecules via Carboxylic Acid Derivatization

The carboxylic acid moiety of Cy5.5 is not inherently reactive towards biomolecules. Therefore, it must first be activated to facilitate covalent bond formation. This is typically achieved by converting the carboxylic acid into a more reactive species, such as an N-hydroxysuccinimide (NHS) ester. lumiprobe.com This activated form can then readily react with primary amine groups present in various biomolecules.

Amide Coupling with Amine-Containing Biomolecules (e.g., Proteins, Peptides, Antibodies)

A primary application of Cy5.5 carboxylic acid is the labeling of proteins, peptides, and antibodies. The carboxylic acid can be activated, often using carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to form a stable NHS ester. medchemexpress.eumedchemexpress.eu This activated ester then efficiently reacts with the primary amine groups found in the lysine (B10760008) residues and the N-terminus of proteins and peptides, forming a stable amide bond. medchemexpress.eustratech.co.uk This method allows for the creation of fluorescently labeled antibodies for immunoassays, peptides for receptor binding studies, and other proteins for various molecular tracking applications. vulcanchem.comnih.gov The degree of labeling can be controlled by adjusting the molar ratio of the dye to the protein.

Table 1: Amine-Reactive Dyes for Peptide Labeling

Product NameEx (nm)Em (nm)Extinction Coefficient (cm⁻¹M⁻¹)
Cyanine (B1664457) 5.5 Amine678701230,000

This table is based on data for an amine-containing Cy5.5 dye, which would be used to label biomolecules containing carboxylic acid groups, the reverse of the primary topic. However, it illustrates the spectral properties of the Cy5.5 fluorophore. Data from AAT Bioquest. stratech.co.uk

Conjugation to Nucleic Acids (DNA, RNA) for Labeling and Hybridization Studies

Cy5.5 carboxylic acid is also instrumental in the labeling of nucleic acids for applications such as fluorescence in situ hybridization (FISH) and other hybridization-based assays. nih.govyusiyy.com While direct conjugation to unmodified DNA or RNA is not standard, amino-modified oligonucleotides can be readily labeled with activated Cy5.5 carboxylic acid. These labeled probes can then be used to detect and visualize specific DNA or RNA sequences within cells or tissues. yusiyy.com This technique is valuable for studying gene expression, chromosome organization, and the localization of nucleic acids. yusiyy.com The use of Cy5.5-labeled probes in Southern and Northern blotting has also been demonstrated to be a sensitive and versatile alternative to traditional nonradioactive methods. nih.gov

Bioorthogonal Conjugation Strategies

Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. While Cy5.5 carboxylic acid itself is not directly used in these reactions, it serves as a parent compound for the synthesis of various functionalized Cy5.5 derivatives that are key players in bioorthogonal ligation.

Click Chemistry (Copper-Catalyzed and Strain-Promoted Azide-Alkyne Cycloaddition)

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and specific reaction for bioconjugation. organic-chemistry.org Cy5.5 can be derivatized to contain either an azide (B81097) or an alkyne group. For instance, a Cy5.5 azide derivative can react with a biomolecule that has been modified to contain a terminal alkyne. medchemexpress.com This reaction, facilitated by a copper(I) catalyst, forms a stable triazole linkage. organic-chemistry.org

Alternatively, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free click chemistry approach. medchemexpress.com In this method, a Cy5.5 derivative containing a strained alkyne, such as dibenzocyclooctyne (DBCO), can react with an azide-modified biomolecule without the need for a toxic copper catalyst, making it highly suitable for live-cell imaging. medchemexpress.comlumiprobe.com

Table 2: Overview of Click Chemistry Reactions with Cy5.5 Derivatives

Reaction TypeKey ReactantsCatalystLinkage FormedSuitability
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide-functionalized Cy5.5 + Alkyne-modified biomoleculeCopper(I)Stable triazoleIn vitro and in vivo (with caution due to copper toxicity)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)DBCO-functionalized Cy5.5 + Azide-modified biomoleculeNone (copper-free)Stable triazoleLive-cell and in vivo imaging

This table summarizes the key features of CuAAC and SPAAC as they relate to the use of Cy5.5 derivatives. organic-chemistry.org

Diels-Alder Reactions with Tetrazine Derivatives

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), is another powerful bioorthogonal conjugation method known for its exceptionally fast reaction kinetics. dcchemicals.com Cy5.5 can be functionalized with a tetrazine moiety. medchemexpress.comdcchemicals.com This Cy5.5-tetrazine conjugate can then rapidly and specifically react with a biomolecule that has been tagged with a strained alkene. medchemexpress.eudcchemicals.com This strategy has been successfully employed for in vivo imaging due to the high speed and selectivity of the reaction. dcchemicals.com

Conjugation to Nanomaterials and Delivery Systems

The carboxylic acid group of Cy5.5 allows for its conjugation to various nanomaterials and drug delivery systems, enabling their use as imaging agents or for tracking their biodistribution. For example, Cy5.5 can be conjugated to the surface of polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), liposomes, and micelles. mdpi.comnih.govresearchgate.netnih.gov In the case of PLGA nanoparticles with terminal carboxylic acid groups, a reactive amine derivative of Cy5.5 can be conjugated using carbodiimide (B86325) chemistry. mdpi.com This labeling allows for the visualization of the nanoparticles in vitro and in vivo, providing valuable information about their stability, circulation time, and cellular uptake. mdpi.comnih.gov

Incorporation into Liposomes for Controlled Release Studies

Site-Specific Labeling and Control Over Degree of Labeling

Achieving precise control over the placement and number of dye molecules on a biomolecule is critical for preserving its function and ensuring reproducible results. While the carboxylic acid of Cy5.5 itself is not directly reactive with biomolecules, its activation (e.g., to an NHS ester) allows it to target primary amines, such as those on lysine residues in proteins. antibodies.com However, proteins often have many surface-exposed amines, making site-specific labeling a challenge. nih.gov

To gain greater control, researchers employ advanced strategies. One approach involves incorporating non-canonical amino acids with unique reactive handles into a protein's structure. For instance, an azido (B1232118) group can be introduced at a specific site on a viral capsid protein. nih.gov A DBCO-functionalized Cy5.5 dye can then be attached specifically to this site via copper-free click chemistry (SPAAC), ensuring that labeling occurs only at the intended location. nih.gov

Control over the degree of labeling (DOL) , or the ratio of dye molecules to the protein, is also crucial. acs.org A high DOL can lead to fluorescence quenching and can potentially alter the protein's biological activity. Researchers can modulate the DOL by adjusting the molar ratio of the reactive dye to the protein during the conjugation reaction. In one study, different DOLs (0.2, 4, and 7) of a Cy5-labeled antibody were prepared to investigate the effect on the dye's photochemical properties. acs.org By carefully mixing labeled and unlabeled proteins before self-assembly into larger structures like virus-like particles, a high level of control over the average number of fluorophores per particle can be achieved. nih.gov

Research Applications in Molecular and Cellular Biology

Fluorescence Microscopy Techniques

Fluorescence microscopy is a cornerstone of modern cell biology, and dyes like Cyanine5.5 carboxylic acid are instrumental in its application. The far-red emission of this dye allows for high-contrast imaging of cellular structures.

Confocal fluorescence microscopy provides high-resolution, optically sectioned images of fluorescently labeled specimens. This compound, when conjugated to specific antibodies or probes, enables the visualization of distinct cellular compartments and structures with low background interference. For instance, nanoparticles labeled with Cyanine5.5 amine, a derivative of the carboxylic acid, can be tracked and imaged using confocal microscopy with minimal background fluorescence, allowing for the study of their uptake and localization within cells. medchemexpress.com The high sensitivity and stability of the dye are critical for obtaining clear and detailed images of subcellular organization. medchemexpress.com

PropertyValue
Excitation Maximum ~650-675 nm medchemexpress.comaxispharm.com
Emission Maximum ~694-710 nm medchemexpress.comaxispharm.com
Solubility Soluble in organic solvents (DMSO, DMF), with sulfonated forms being water-soluble axispharm.com

Total Internal Reflection Fluorescence (TIRF) microscopy selectively excites fluorophores in a very thin region (typically <100 nm) near the coverslip, making it ideal for studying processes at the cell membrane with high signal-to-noise ratio. While many studies utilize the closely related Cy5 dye for single-molecule tracking with TIRF, the principles and applications are directly relevant to Cyanine5.5. acs.org For example, in a study investigating the photoconversion of cyanine (B1664457) dyes, endogenous EGFR labeled with Cy5-conjugated antibodies in HeLa cells was imaged using TIRF microscopy. acs.org This technique allowed for the detection of individual diffraction-limited spots corresponding to single molecules. acs.org A crucial consideration for such studies is the potential for photoconversion, where the dye's spectral properties change upon photoexcitation. Research has shown that Cyanine5.5 can undergo a photoconversion to a blue-shifted product, a phenomenon that must be accounted for in single-molecule experiments. acs.org

Super-resolution microscopy techniques, such as Stochastic Optical Reconstruction Microscopy (STORM) and direct STORM (dSTORM), bypass the diffraction limit of light to achieve nanoscale resolution. These methods rely on the photoswitching of fluorophores between a fluorescent "on" state and a dark "off" state. Cyanine dyes, including Cy5 and by extension Cy5.5, are central to these techniques. nih.gov The ability of Cy5 to be reversibly switched between fluorescent and dark states with the assistance of an activator dye (like Cy3) or through specific imaging buffers containing thiols is fundamental to STORM. microscopyu.com While much of the foundational work has been done with Cy5, the similar chemical structure of Cyanine5.5 makes it a suitable candidate for these applications. The photoswitching behavior of reporter fluorophores like Cy5 and Cy5.5, often paired with an activator dye, allows for the sequential activation and localization of individual molecules, leading to the reconstruction of a super-resolved image. microscopyu.com

Total Internal Reflection Fluorescence (TIRF) Microscopy for Single-Molecule Studies

Flow Cytometry and Cell Sorting Methodologies

Flow cytometry is a powerful technique for the high-throughput analysis and sorting of cells. This compound and its derivatives are utilized in this methodology due to their distinct and bright fluorescence signals. axispharm.comaxispharm.com When conjugated to antibodies that recognize specific cell surface markers, Cyanine5.5 allows for the precise identification and quantification of cell populations within a heterogeneous sample. The far-red emission of the dye ensures minimal spectral overlap with other commonly used fluorophores, facilitating multicolor analysis. This enables researchers to simultaneously analyze multiple cellular parameters and to sort specific cell populations with high purity for further downstream applications.

Molecular Probes for Bioanalytical Assays

The ability to conjugate this compound to biomolecules without significantly altering their function makes it an excellent molecular probe for various bioanalytical assays designed to study molecular interactions. axispharm.com

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent physical process through which energy is transferred non-radiatively from an excited donor fluorophore to a suitable acceptor fluorophore. This phenomenon is highly sensitive to the distance between the donor and acceptor molecules (typically 1-10 nm), making it a powerful tool for studying molecular interactions, conformational changes, and binding events.

Cyanine5.5 is frequently used as an acceptor in FRET pairs due to its strong absorption in the emission spectrum of many donor dyes, such as Cy3 or Cy3.5. mdpi.com For example, QSY-21, a non-fluorescent quencher with an intense absorption maximum at 661 nm, is a common FRET partner for Cyanine5.5. medchemexpress.com

In one study, the stability of polymer micelles was monitored using a FRET pair consisting of Cy5 and Cy5.5 conjugated to the hydrophobic ends of the polymers. mdpi.com In another application, nanoparticles containing a Cy5.5 donor and a Cy7-based acceptor were used to monitor the release of model drugs. The FRET signal between the two dyes decreased as the acceptor was released from the nanoparticle, providing a ratiometric readout of drug release. researchgate.net Furthermore, the Cy3.5 and Cy5.5 dye pair has been characterized for single-molecule FRET (smFRET) studies of nucleic acids and nucleosomes, demonstrating its photostability and suitability for probing biomolecular dynamics. nih.gov

FRET Pair ComponentDye
Donor Cy3, Cy3.5, Cy5
Acceptor Cyanine5.5
Quencher QSY-21

Enzymatic Hydrolysis Studies Using FRET Probes

Cyanine5.5 (Cy5.5) carboxylic acid and its derivatives are integral to the design of fluorogenic probes for monitoring enzymatic activity through Fluorescence Resonance Energy Transfer (FRET). mdpi.comuminho.pt FRET is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). In the context of enzyme probes, a fluorophore (like Cy5.5) is paired with a quencher or another fluorophore. The FRET process is efficient when the donor and acceptor are in close proximity, resulting in quenched fluorescence of the donor. When a specific enzyme cleaves the linker connecting the FRET pair, they diffuse apart, restoring the donor's fluorescence.

Pentamethine cyanine dyes, such as Cy5.5, are particularly suitable for these applications due to their emission in the near-infrared (NIR) region. mdpi.com This spectral window is advantageous for biological studies because it minimizes background autofluorescence from endogenous molecules, reduces light scattering, and allows for deeper tissue penetration. mdpi.com

A water-soluble derivative, sulfo-Cy5 carboxylic acid, has been identified as a promising candidate for constructing FRET probes to study enzymatic hydrolysis in vitro. mdpi.comuminho.pt Its excellent spectral properties, including a high molar extinction coefficient and strong emission in the NIR, make it an effective donor or acceptor in FRET pairs. mdpi.comuminho.pt For instance, a probe might consist of a Cy5.5 fluorophore and a suitable quencher linked by a peptide sequence that is a substrate for a specific protease. In its intact state, the probe is non-fluorescent. Upon enzymatic hydrolysis of the peptide linker by the target protease, the Cy5.5 dye is released from the quencher's influence, leading to a detectable increase in fluorescence.

Research has also demonstrated the use of Cy5.5 in enzyme-activated probes for detecting bacterial nitroreductase (NTR). nih.gov In one study, a probe was designed with a Cy5.5 fluorophore linked to an NTR-responsive nitroimidazole quencher. nih.gov The cationic and lipophilic nature of the probe allowed it to penetrate both Gram-positive and Gram-negative bacteria. Inside the bacteria, the presence of NTR catalyzed the reduction of the nitroimidazole group, which in turn regenerated the fluorescence of the Cy5.5 dye, enabling the identification of pathogenic bacteria. nih.gov

Single-Particle Tracking and Diffusion Analysis in Living Cells

The unique photophysical properties of cyanine dyes, including Cy5.5, have been harnessed for advanced imaging techniques like single-particle tracking (SPT) in living cells. acs.org A key phenomenon exploited for this purpose is the photoconversion of far-red cyanine dyes into blue-shifted congeners upon photoexcitation. acs.org Specifically, studies have shown that under certain conditions, Cy5 can be photoconverted to Cy3. This deletion of a two-methine unit from the polymethine chain is a characteristic that has also been observed in other cyanine dyes, such as Cyanine5.5. acs.orgresearchgate.net

While this dye-to-dye transformation can be a potential artifact in multicolor imaging, researchers have ingeniously repurposed it as a photoactivation strategy for high-density SPT. acs.orgacs.org Traditional SPT methods often rely on photoactivatable fluorescent proteins or dyes, which typically require UV illumination to switch on a sparse subset of molecules for tracking. acs.org However, the use of UV light can be phototoxic to cells.

The photoconversion of Cy5.5 and related dyes offers an alternative that avoids UV illumination. acs.org By using the main excitation laser (e.g., a red laser for Cy5.5), a small, stochastic fraction of the labeled molecules is converted to a blue-shifted, spectrally distinct form (like Cy3 from Cy5). acs.org These newly converted molecules can then be excited by a different laser (e.g., a green laser) and imaged and tracked individually until they photobleach. This process allows for the controlled visualization of a small number of molecules at any given time, enabling the precise tracking of their trajectories and the analysis of their diffusion dynamics within the complex environment of a living cell. acs.org This method facilitates the creation of high-density maps of single-molecule trajectories without the need for potentially harmful UV light or cell-toxic additives. acs.org

Analyte-Responsive Fluorescent Probes and Chemosensors

Detection of Metal Cations in Solution

Derivatives of this compound have been successfully employed as chemosensors for the detection of metal cations. mdpi.com The inherent spectral properties of the cyanine chromophore—specifically its intense π-π* absorption—can be modulated by interactions with analytes, leading to a detectable colorimetric or fluorescent response. mdpi.com

A study utilizing sulfo-Cy5 carboxylic acid demonstrated its potential as a colorimetric chemosensor for recognizing biologically and environmentally significant metal cations. mdpi.com When dissolved in an acetonitrile (B52724) solution, the dye, which is typically blue, exhibits a distinct and rapid color change to colorless specifically in the presence of copper (Cu²⁺) and iron (Fe³⁺) cations. mdpi.com This visual response allows for naked-eye detection.

Spectrophotometric titrations confirmed the high sensitivity of the sulfo-Cy5 carboxylic acid probe for these two metal ions. The interaction with Cu²⁺ and Fe³⁺ disrupts the π-conjugated system of the cyanine dye, leading to the bleaching of its characteristic absorption band in the NIR region. mdpi.com This chemosensing capability highlights the utility of Cy5.5-based structures for developing sensitive and selective detection methods for specific metal cations in solution. mdpi.com

Table 1: Response of Sulfo-Cy5 Carboxylic Acid to Various Metal Cations in Acetonitrile Solution
CationObserved Colorimetric ResponseDetection Method
Cu²⁺Blue to ColorlessVisual and Spectrophotometric
Fe³⁺Blue to ColorlessVisual and Spectrophotometric
Other Cations (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺)No significant changeVisual and Spectrophotometric

Development of pH-Sensitive Probes for Intracellular Environments

Pentamethine cyanine dyes, the class to which Cy5.5 belongs, have been structurally modified to create probes that are sensitive to pH, enabling the monitoring of pH changes within cellular compartments. researchgate.netresearchgate.net The general strategy involves designing a cyanine structure where the electronic delocalization of the chromophore, and thus its fluorescence, is dependent on the protonation state of a part of the molecule. researchgate.netresearchgate.net

A common approach is the synthesis of cyanine derivatives with non-N-alkylated indolium structures. researchgate.net In these designs, the nitrogen atom in the indolenine ring can be protonated or deprotonated depending on the ambient pH. In alkaline or neutral environments, the nitrogen is deprotonated, which provides a pathway for quenching the excited state, rendering the molecule non-fluorescent. researchgate.netresearchgate.net However, in an acidic environment, the nitrogen atom becomes protonated. This protonation blocks the quenching pathway and restores the extensive π-conjugation across the polymethine chain, causing the probe to become highly fluorescent. researchgate.net

Researchers have synthesized pentamethine cyanine dyes with pKa values tailored to be near physiological or pathological pH ranges. For example, a pentamethine cyanine probe was developed with a pKa of 7.5, allowing it to respond to pH fluctuations between 6.0 and 8.0, a range highly relevant for many biological processes. researchgate.net Such probes are valuable tools for fluorescence microscopy, allowing for the visualization of pH gradients in organelles like lysosomes or endosomes and for studying cellular processes where pH dynamics play a critical role. researchgate.netnih.gov

Nucleic Acid Detection and Hybridization Studies

This compound and its activated esters are widely used for labeling nucleic acids, serving as robust fluorescent reporters in various detection and hybridization assays. peg.inkacs.org The labeling is typically achieved by forming a stable covalent bond between an activated form of the dye (e.g., an NHS ester) and an amine-modified oligonucleotide. The resulting Cy5.5-labeled DNA or RNA probes are then used in techniques like fluorescence in situ hybridization (FISH), microarrays, and blot hybridization assays. peg.inkacs.org

The primary advantage of using Cy5.5 is its fluorescence in the near-infrared spectrum, which significantly improves the signal-to-noise ratio by reducing interference from cellular autofluorescence. acs.org In a typical hybridization assay, a Cy5.5-labeled single-stranded DNA (ssDNA) or RNA probe is introduced to a sample containing target nucleic acid sequences. peg.ink If the complementary sequence is present, the probe hybridizes to it. The presence and location of the target can then be visualized and quantified by detecting the fluorescence emitted from the Cy5.5 label upon excitation with an appropriate light source. peg.inkacs.org

Recent research has focused on developing and optimizing fluorescence-based nucleic acid blot hybridization methods using Cy5.5-labeled DNA probes as a sensitive and non-radioactive alternative for detecting specific DNA sequences. acs.org Furthermore, Cy5.5 is used in FRET-based hybridization assays, where its fluorescence can be quenched or enhanced upon binding to a target sequence that brings it into proximity with another fluorophore or a quencher, allowing for real-time monitoring of hybridization events. peg.ink

Preclinical Research Methodologies Utilizing Cyanine5.5 Carboxylic Acid

In Vivo Optical Imaging in Animal Models

The application of Cy5.5 carboxylic acid in in vivo optical imaging has significantly advanced the non-invasive study of disease progression and therapeutic response in small animal models. Its ability to be detected through tissues facilitates real-time monitoring of molecular and cellular events.

The near-infrared emission of Cy5.5, typically around 694 nm, is a key feature that enables deep tissue imaging. axispharm.com This wavelength range falls within the "optical window" of biological tissues, where the absorption and scattering of light by endogenous chromophores like hemoglobin and water are minimized. researchgate.net This characteristic allows for the detection of fluorescent signals from deeper structures within the body, with some studies suggesting a tissue penetration depth approaching 10-15 cm, although this can be influenced by the specific imaging system and tissue type. aacrjournals.org The ability to visualize processes deep within an animal without the need for surgical exposure is a significant advantage of using NIR fluorochromes like Cy5.5. aacrjournals.org Techniques such as fluorescence molecular tomography (FMT) have been shown to overcome some of the quantification limitations of planar imaging methods, enabling more accurate 3D localization and quantification of Cy5.5 probes, even in deep tissues. pnas.org

For instance, FMT has demonstrated the ability to resolve two small fluorescent tubes containing Cy5.5 at a depth of 1.3 cm in a diffuse medium simulating a small animal. pnas.org This capability is crucial for quantitative studies of probe distribution and concentration in deep-seated organs or tumors.

The versatility of Cy5.5 carboxylic acid for conjugation to targeting moieties has made it an invaluable tool for imaging specific disease models, particularly tumor xenografts. By linking Cy5.5 to molecules that bind to specific receptors or markers overexpressed on cancer cells, researchers can achieve targeted delivery of the fluorescent probe to the tumor site.

One common strategy involves conjugating Cy5.5 to peptides that target receptors associated with angiogenesis, such as integrin αvβ3. For example, Cy5.5 conjugated to the RGD (arginine-glycine-aspartic acid) peptide has been successfully used to image integrin-positive tumors, including glioblastoma and Kaposi's sarcoma models. thno.orgmdpi.com These studies have demonstrated specific tumor uptake of the Cy5.5-RGD conjugate, which could be blocked by the administration of an unlabeled RGD peptide, confirming the targeting specificity. thno.org

Antibodies are another class of targeting ligands frequently labeled with Cy5.5 for tumor imaging. Cetuximab, an antibody targeting the epidermal growth factor receptor (EGFR), when conjugated with Cy5.5, has shown higher fluorescence in head and neck squamous cell carcinoma xenografts compared to control tissue. nih.gov Similarly, anti-CD20 nanoparticles labeled with Cy5.5 have demonstrated enhanced accumulation in tumor tissues, allowing for clear visualization of the tumor mass. dovepress.com

The following table summarizes research findings on the use of Cy5.5-labeled agents for targeted tumor imaging:

Targeting MoietyCancer ModelKey Findings
c(RGDyK) peptideU87MG human glioblastomaSuccessful imaging of integrin αvβ3-positive tumors. mdpi.com
EndostatinLewis lung carcinomaSelective localization to the tumor, with peak signal at 42 hours post-injection. aacrjournals.org
Anti-CD20 nanoparticlesLymphomaClear delineation of tumor tissue with a high signal-to-background ratio. dovepress.com
MOTS-c peptidePC-3 prostate cancerRapid tumor targeting and good retention of the probe. snmjournals.org
Annexin VDrug-sensitive and -resistant tumorsEnabled quantitative 3D imaging of tumor response to chemotherapy. pnas.org

This table is generated based on the provided text and research findings.

Cy5.5-based probes are also employed to visualize and assess inflammatory processes in murine models of various diseases. Inflammation is characterized by increased vascular permeability and the recruitment of immune cells, both of which can be exploited for imaging purposes.

In models of collagen-induced arthritis (CIA), a model for rheumatoid arthritis, nanoparticles conjugated with Cy5.5 have been shown to accumulate in inflamed joints. nih.gov The increased vascularity and leakiness of the arthritic joints facilitate the extravasation and retention of the Cy5.5-labeled nanoparticles, leading to a significantly higher fluorescence signal in affected knees and ankles compared to control animals. nih.gov The signal intensity from these probes has been shown to correlate with the metabolic activity measured by 18F-FDG-PET, a gold standard for imaging inflammation. nih.gov

Furthermore, Cy5.5 can be conjugated to probes that target specific components of the inflammatory response, such as matrix metalloproteinases (MMPs), which are enzymes that are upregulated during inflammation and tissue remodeling. In a murine model of anastomotic leakage, a Cy5.5-labeled probe targeting MMP-2 and MMP-9 demonstrated significantly increased fluorescence at the site of inflammation, correlating with the severity of the leakage. plos.org This targeted approach allows for the specific visualization of enzymatic activity associated with the inflammatory process. The development of in vivo imaging models using bioluminescent immune cells has also been used to differentiate inflammatory responses to biomaterials from bacterial infections, although these studies sometimes face challenges with background fluorescence. tu-braunschweig.de

Targeted Imaging of Disease Models (e.g., Tumor Xenografts)

Tracking and Biodistribution Studies in Preclinical Models

Understanding the in vivo fate of therapeutic and diagnostic agents is critical in preclinical development. Cy5.5 carboxylic acid serves as a robust fluorescent label for tracking the biodistribution of various entities, from small molecules to large nanoparticles, providing valuable pharmacokinetic data.

Near-infrared fluorescence imaging with Cy5.5-conjugated molecules has emerged as a powerful technique for mapping lymphatic drainage patterns and identifying sentinel lymph nodes (SLNs). nih.gov The lymphatic system plays a crucial role in cancer metastasis and immune responses, making its visualization a key aspect of preclinical cancer research.

By injecting Cy5.5-labeled macromolecules, such as immunoglobulin G (IgG), interstitially, researchers can visualize the uptake and transport of the probe through the lymphatic vessels to the draining lymph nodes. nih.gov Studies have shown that within minutes of injection, SLNs can be visualized with a tissue penetration of approximately 5 mm. nih.gov This allows for the real-time mapping of lymphatic basins from different anatomical locations. The use of different colored NIR dyes, including Cy5.5, has even enabled the simultaneous visualization of two distinct lymphatic drainage pathways. nih.gov

The size of the Cy5.5-labeled tracer can influence its lymphatic uptake and retention. For instance, conjugation to larger molecules like dextran (B179266) or PEG can improve lymphatic specificity. nih.gov

Labeling nanoparticles with Cy5.5 is a widely used method to non-invasively monitor their biodistribution, accumulation in target organs, and clearance from the body in preclinical models. nih.govkoreascience.kr This information is essential for evaluating the efficacy and potential off-target effects of nanomedicines.

Following intravenous administration, the fluorescence signal from Cy5.5-labeled nanoparticles can be tracked over time using in vivo imaging systems. koreascience.kr Ex vivo analysis of dissected organs at different time points provides a more detailed and quantitative assessment of nanoparticle distribution. nih.govkoreascience.kr

Studies have shown that the biodistribution of Cy5.5-labeled nanoparticles is influenced by their physicochemical properties, such as size and surface chemistry. For example, hyaluronic acid (HA) nanoparticles labeled with Cy5.5 showed stronger and more sustained fluorescence in vivo compared to HA polymers, with significant accumulation in the liver, spleen, and kidneys. koreascience.kr Similarly, Cy5.5-labeled chitosan-carboxymethyl dextran nanoparticles have been studied for their distribution in a retinoblastoma model. nih.gov

The following table presents data from a biodistribution study of free Cy5.5 dye in murine organs, illustrating its clearance pattern over time.

OrganRelative Fluorescence Intensity (0.5 h post-injection)General Trend
LiverHighestStrong initial signal, rapid decrease within 24 hours. nih.gov
LungHighStrong initial signal, rapid decrease. nih.gov
KidneyHighStrong initial signal, rapid decrease. nih.gov
SpleenModerateSignal maintained over a longer period. nih.gov
StomachHighStrong initial signal, rapid decrease. nih.gov
BrainLowLow level of dye maintained over 28 days. nih.gov

This table is based on data from a study on the biodistribution of free Cy5.5 dye. nih.gov The relative intensities are qualitative descriptions based on the source.

These biodistribution studies are crucial for optimizing nanoparticle design to achieve desired targeting efficiencies and minimize accumulation in non-target tissues. mdpi.complos.org

Visualization of Lymphatic Drainage Patterns

Development of Multimodal Imaging Agents for Preclinical Studies

The intrinsic properties of Cyanine5.5 (Cy5.5) carboxylic acid as a near-infrared (NIR) fluorophore make it a valuable component in the construction of multimodal imaging agents. These sophisticated probes combine the advantages of optical imaging, such as high sensitivity and ease of use, with the strengths of other modalities like Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI), which offer deep tissue penetration and high spatial resolution. The carboxylic acid group on the Cy5.5 molecule provides a convenient chemical handle for conjugation to targeting ligands and other imaging moieties, enabling the creation of single agents capable of dual-modality assessment in preclinical research.

Integration with Radionuclides for PET-Optical Dual-Mode Imaging

The development of dual-mode PET-optical imaging agents allows for the synergistic combination of the high sensitivity and quantitative nature of PET with the high resolution of optical fluorescence imaging. In this approach, Cy5.5 carboxylic acid or its activated derivatives are conjugated to a single molecular construct that also carries a positron-emitting radionuclide. This is typically achieved by incorporating a chelator, such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), which can securely bind radiometals like Copper-64 (⁶⁴Cu) or Gallium-68 (⁶⁸Ga). nih.govmdpi.com

A modular synthesis approach has been effectively used to create these dual-modal probes. nih.gov For instance, a PET-optical imaging agent was developed by conjugating a tri-sulfonated analogue of Cy5.5 (Cy5.5–3S) and a DOTA chelator to a lysine-based framework. nih.gov This framework was then attached to a targeting peptide, such as the integrin-seeking c(RGDyK) peptide. nih.gov The DOTA chelator was first complexed with a non-radioactive placeholder metal like Lanthanum (La³⁺), which could later be exchanged for the PET radionuclide ⁶⁴Cu under mild conditions in the final step of the synthesis. nih.gov This strategy ensures that the radioactive element is introduced as late as possible. Such dual-labeled probes, for example a ⁶⁴Cu-DOTA/Cy5.5-knottin peptide, have been used in tumor xenograft models, demonstrating that the presence of Cy5.5 can alter the probe's pharmacokinetics, leading to increased retention in the tumor compared to the probe labeled with only the radionuclide. mdpi.com Another strategy involved dopamine-coated iron oxide nanoparticles co-labeled with Cy5.5 and ⁶⁴Cu-DOTA for trimodal PET/NIR/MRI imaging in U87MG xenograft mouse models. mdpi.com

Conjugation with MRI Contrast Agents for Combined Modalities

Combining the high sensitivity of fluorescence imaging with the excellent spatial resolution and soft-tissue contrast of MRI offers a powerful tool for preclinical studies. This is achieved by conjugating Cy5.5 carboxylic acid to a molecule that also incorporates an MRI contrast agent, most commonly a Gadolinium (Gd³⁺)-based chelate. nih.govmdpi.com

Researchers have developed MRI-optical dual-modal agents by linking Cy5.5 and a Gd-DOTA complex to a targeting vehicle. nih.gov For example, a probe designed for imaging integrin expression, c(RGDyK)-SMCC-d-Lys(Cy5.5–3S)-Lys(Gd−DOTA)-NH₂, was synthesized using a modular approach where lysine (B10760008) residues served as scaffolds. nih.gov In this construct, the Gd³⁺ ion not only functions as the MRI contrast agent but also acts as a protecting group for the DOTA chelator during the synthetic steps. nih.gov In other work, biocompatible glycol chitosan (B1678972) nanoparticles were chemically modified and conjugated with both Cy5.5 and Gd³⁺-DOTA. When administered to tumor-bearing mice, these nanoparticles accumulated in the tumor, allowing for simultaneous visualization through both NIR fluorescence and MR imaging. mdpi.com

Evaluation of Targeted Probes in Animal Models

The utility of Cy5.5 carboxylic acid extends to its use as a reporter molecule in targeted probes designed to visualize specific biological processes or molecular markers in vivo. By conjugating Cy5.5 to ligands that bind to specific cellular receptors, researchers can non-invasively monitor the expression and location of these targets in animal models of disease.

Imaging of Integrin Expression in Tumor Models

Integrins, particularly the αvβ3 subtype, are transmembrane receptors that are overexpressed on endothelial cells of sprouting tumor vasculatures and on some tumor cells, making them a key target for cancer imaging. Cyclic peptides containing the Arginine-Glycine-Aspartic acid (RGD) sequence are well-established ligands for αvβ3 integrin. thno.org

Probes created by conjugating Cy5.5 to cyclic RGD peptides, such as c(RGDyK) or c(RGDfK), have been successfully used to image integrin-positive tumors in mouse models. thno.org Studies have demonstrated that these fluorescent probes specifically bind to αvβ3 integrin, allowing for clear visualization of tumors like U87MG human glioblastoma xenografts with high contrast. mdpi.comthno.org To enhance targeting affinity and imaging signals, multimeric RGD peptides have been developed. The binding affinities and in vivo performance of Cy5.5-labeled monomeric, dimeric, and tetrameric RGD peptides have been compared. thno.org While all three probes successfully imaged the tumors, the tetrameric version showed the highest tumor uptake and tumor-to-normal tissue ratio. thno.org

Table 1: In Vitro Binding Affinity and In Vivo Tumor-to-Tissue Ratio of Cy5.5-RGD Probes for αvβ3 Integrin
ProbeBinding Affinity (IC₅₀, nM)Tumor-to-Normal Tissue Ratio (4h post-injection)Reference
Cy5.5-c(RGDyK) (Monomer)42.9 ± 1.23.18 ± 0.16 thno.org
Cy5.5-E[c(RGDyK)]₂ (Dimer)27.5 ± 1.22.98 ± 0.05 thno.org
Cy5.5-E{E[c(RGDyK)]₂}₂ (Tetramer)12.1 ± 1.33.63 ± 0.09 thno.org

Assessment of Protein or Antibody-Conjugated Probes

Conjugating Cy5.5 to proteins or monoclonal antibodies (mAbs) creates highly specific probes for imaging targets expressed on the surface of cancer cells. The assessment of these conjugates in animal models is crucial to determine their targeting efficacy, biodistribution, and clearance profiles.

A dual-modality imaging agent was created by conjugating a derivative of Cy5.5 and a CHX-A” chelating moiety (for radiolabeling) to the monoclonal antibody trastuzumab. nih.gov This immunoconjugate was designed to target HER2-expressing cells. Flow cytometry analysis confirmed that the conjugated antibody retained its ability to bind specifically to SKOV3 tumor cells. nih.gov The incorporation of Cy5.5 also provided a direct method to quantify the number of dye/chelate molecules per antibody, which was calculated to be approximately 2.4. nih.gov

In another study, a peptide named GX1, identified through phage-display technology as a ligand for tumor vasculature endothelium, was conjugated to Cy5.5. nih.gov The resulting Cy5.5-GX1 probe was evaluated in a U87MG glioblastoma xenograft model. In vivo optical imaging showed rapid tumor targeting and high tumor-to-background contrast. nih.gov Ex vivo analysis at 24 hours post-injection confirmed specific tumor accumulation, with a significantly higher tumor-to-muscle ratio in the unblocked group compared to a group where the binding was blocked with an excess of unlabeled GX1 peptide. nih.gov

Table 2: Evaluation of a Cy5.5-Peptide Conjugate in a U87MG Tumor Model
ProbeTargetTumor-to-Muscle Ratio (24h p.i.)Tumor-to-Muscle Ratio (Blocked)Reference
Cy5.5-GX1Tumor Vasculature15.21 ± 0.846.95 ± 0.75 nih.gov

Advanced Research Techniques and Methodologies Utilizing Cyanine5.5 Carboxylic Acid

Strategies for Self-Quenching and Signal Activation in Research Probes

A key strategy in the design of "smart" or activatable fluorescent probes involves the principle of fluorescence quenching and dequenching. When multiple Cy5.5 molecules are brought into close proximity, their fluorescence can be significantly reduced through a process called self-quenching or homo-FRET (Förster Resonance Energy Transfer between identical fluorophores). nih.govaxispharm.com This phenomenon is exploited to create probes that are initially "off" and become "on" in the presence of a specific biological trigger.

Researchers have developed various probe designs based on this principle. For instance, probes have been engineered where multiple Cy5.5 dyes are attached to a single polymeric backbone. rsc.orgnih.gov In their initial state, the close proximity of the dye molecules leads to efficient self-quenching. thno.org These probes can be designed to be cleaved by specific enzymes, such as cathepsins or matrix metalloproteinases (MMPs), which are often overexpressed in tumor environments. rsc.orgnih.gov Upon enzymatic cleavage, the Cy5.5-containing fragments are released, leading to their separation and a subsequent increase in fluorescence signal, allowing for the visualization of enzyme activity. thno.orgresearchgate.net

The efficiency of self-quenching is highly dependent on the concentration and spatial arrangement of the dye molecules. rsc.orgnih.gov Studies have shown that increasing the loading of Cy5.5 on a polymer carrier enhances the quenching efficiency. thno.org This principle has been effectively used to create liposomal systems where Cy5.5 is encapsulated at a high concentration, resulting in deep self-quenching. rsc.org The release of the dye from these liposomes, triggered by specific environmental cues, leads to a significant enhancement of the fluorescence signal, providing a sensitive method for monitoring drug release or liposome (B1194612) degradation. rsc.org

Probe DesignActivation MechanismTargetReference
Polymeric Backbone with Multiple Cy5.5Enzymatic CleavageCathepsins, MMPs rsc.orgnih.gov
Self-Quenched LiposomesLiposome Degradation/Content ReleaseN/A rsc.org
Antibody ConjugatesConformational Change/DissociationCell Surface Receptors nih.gov

Application in Photoactivation Methods for High-Density Single-Particle Tracking

Single-particle tracking (SPT) is a powerful technique for studying the dynamics of individual molecules in living cells. A challenge in SPT is to control the density of fluorescently labeled molecules to allow for the tracking of individual trajectories. Photoactivation methods, where a non-fluorescent or weakly fluorescent molecule is converted into a highly fluorescent one by light, are commonly used to address this.

Interestingly, a phenomenon involving the photoconversion of cyanine (B1664457) dyes, including Cy5.5, has been repurposed for high-density SPT. digitellinc.comacs.orgacs.org It has been observed that under certain illumination conditions, Cy5.5 can undergo a photo-induced excision of a two-methine unit from its polymethine chain, resulting in the formation of a blueshifted product, spectrally similar to Cyanine3 (Cy3). digitellinc.comacs.orgacs.orgnih.gov While this photoconversion can be a source of artifacts in multicolor imaging, it provides a novel mechanism for photoactivation. digitellinc.comacs.orgresearchgate.net

This process allows for the stochastic activation of individual Cy5.5 molecules from a densely labeled population, enabling their individual tracking without the need for UV illumination or potentially toxic additives that are often required for conventional photoactivation techniques. digitellinc.comacs.org The rate of this photoconversion has been found to be dependent on the local density of the dye molecules, offering a degree of control over the activation process. acs.org This method has been successfully applied to observe the diffusion of epidermal growth factor receptor (EGFR) at the single-protein level in living cells. digitellinc.com

Development of Photocrosslinking Agents

Photocrosslinking is a technique used to identify and study molecular interactions, particularly between proteins or between proteins and other molecules like nucleic acids or drugs. This method involves using a probe equipped with a photoactivatable group that, upon irradiation with light of a specific wavelength, forms a highly reactive species that can covalently bind to nearby molecules.

While Cyanine5.5 carboxylic acid itself is not a primary photocrosslinking agent, its derivatives can be incorporated into photocrosslinking probes. For instance, the carboxylic acid group can be chemically modified to an azide (B81097). Aryl azides are known to be useful in photocrosslinking experiments. nih.gov Upon photoactivation, the azide group forms a reactive nitrene intermediate that can insert into C-H or N-H bonds of interacting proteins, forming a stable covalent linkage.

Furthermore, research has explored the development of multifunctional probes that combine the imaging capabilities of Cy5.5 with a photoreactive moiety. For example, a probe could be designed with a Cy5.5 fluorophore for visualization, a targeting ligand to direct the probe to a specific protein or cellular location, and a photoactivatable group like a diazirine or benzophenone (B1666685) for crosslinking. mdpi.comresearchgate.net Diazirines, upon excitation, generate reactive carbenes that can form covalent bonds with proximal amino acid residues. nih.gov This allows for the fluorescent labeling and subsequent identification of binding partners of a particular molecule of interest.

Studies on Dye-to-Albumin Interactions for Enhanced In Vivo Performance

The in vivo performance of fluorescent probes is significantly influenced by their interaction with plasma proteins, most notably serum albumin. mdpi.comgsu.edu Albumin is the most abundant protein in the blood and acts as a natural carrier for many small molecules, including dyes. gsu.edunih.gov The binding of Cy5.5 carboxylic acid and its derivatives to albumin can have several beneficial effects.

Firstly, binding to albumin can enhance the aqueous solubility and stability of hydrophobic cyanine dyes. mdpi.com Secondly, it can lead to an increase in the fluorescence quantum yield of the dye. nih.gov This is often attributed to the rigidification of the dye structure upon binding, which reduces non-radiative decay pathways. rsc.org

Most importantly, the interaction with albumin can significantly alter the pharmacokinetic profile of the dye, leading to a longer circulation half-life and enhanced accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. mdpi.comnih.govnih.gov Various strategies have been developed to modulate the binding affinity of Cy5.5-based probes to albumin to optimize their tumor-targeting efficiency. These include conjugating the dye to albumin-binding entities such as fatty acids (e.g., palmitic acid) or specific albumin-binding peptides. nih.gov

A comparative study of different albumin-binding molecules conjugated to Cy5.5 demonstrated that the nature of the binding (covalent vs. non-covalent, reversible vs. irreversible) significantly impacts the in vivo tumor-targeting efficiency. nih.gov For instance, a probe with reversible and multivalent binding affinities to albumin showed superior tumor accumulation compared to those with higher but irreversible binding affinities. nih.gov This highlights the importance of carefully designing the albumin-binding component of Cy5.5 probes to achieve optimal in vivo performance for imaging and therapeutic applications.

Albumin-Binding MoietyType of InteractionEffect on In Vivo PerformanceReference
Palmitic AcidReversible, Multivalent Non-covalentEnhanced tumor-targeting efficiency nih.gov
Albumin-Binding PeptideHigh-affinity Non-covalentImproved pharmacokinetics nih.gov
MaleimideCovalentStable albumin conjugation nih.gov

Theoretical and Mechanistic Studies

Computational Modeling of Cyanine5.5 Carboxylic Acid Photophysical Behavior

Computational modeling and quantum chemical calculations have become instrumental in understanding the complex photophysical and photochemical behavior of cyanine (B1664457) dyes, including those closely related to this compound. While specific computational studies focusing exclusively on this compound are not extensively detailed in the public literature, the methodologies applied to analogous cyanine dyes like Cy5 and Cy7 provide a clear framework for its theoretical investigation. These studies support and elucidate the mechanisms of photobleaching, photoconversion, and the influence of the molecular environment on the dye's properties.

Quantum chemical modeling has been employed to investigate the energetics of various reaction pathways. For instance, in studies of thermal chain-shortening reactions in Cy7, which are analogous to the photo-induced processes in other cyanines, quantum chemical modeling was used to assess the feasibility of proposed mechanisms. acs.org Calculations showed that a direct, explicit loss of an acetylene (B1199291) (C2H2) unit from the polymethine chain would be excessively endothermic, prompting researchers to explore alternative, more complex pathways. acs.org

Furthermore, computational analysis has been used to support proposed mechanisms for photo-induced chain truncation. In the study of heptamethine to pentamethine cyanine conversion, computational analysis helped to propose a multi-step reaction sequence initiated by singlet oxygen, which involves a key hydroperoxycyclobutanol intermediate. chemrxiv.org These models are critical for visualizing transition states and intermediates that are often too transient to be observed experimentally.

In the context of dye-biomolecule interactions, computational studies have been used to explore the conformational dynamics of cyanine dyes when bound to DNA. For example, simulations of the Cy5 dye attached to DNA have been performed to quantify conformational subensembles, providing insight into how the local structure of the DNA affects the dye's photophysics. aip.org Such studies reveal preferential conformations of the dye, which can be correlated with spectroscopic signatures like inhomogeneous broadening observed in 2D electronic spectroscopy. aip.org Although large systems like a Holliday junction-DNA-Cy5 complex can be challenging for extensive simulation, these computational approaches are vital for interpreting experimental data and understanding the mechanisms behind phenomena like environment-dependent photostability. aip.org

Investigation of Oxidative Cleavage Mechanisms in Polymethine Chains

The polymethine chain is the defining chromophore of cyanine dyes and is also the primary site of photodegradation. crimsonpublishers.com The principal mechanism of photobleaching for heptamethine cyanines like this compound is oxidative cleavage of this conjugated chain. nih.gov This process is generally mediated by reactive oxygen species (ROS), with singlet oxygen (¹O₂) being identified as a key participant. chemrxiv.orgnih.govacs.org

Upon photoexcitation with an appropriate wavelength laser, the cyanine dye can act as a photosensitizer, transferring energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen. acs.org This singlet oxygen then attacks the electron-rich polymethine chain. chemrxiv.org Mechanistic studies have proposed that the reaction is initiated by the attack of singlet oxygen on a methine carbon of the cyanine, leading to the formation of unstable intermediates. chemrxiv.org

The photooxidation process results in the scission of the polymethine chain, yielding various carbonyl-containing products. nih.gov These products are non-fluorescent or have significantly different spectral properties from the parent dye, leading to the loss of the characteristic near-infrared fluorescence, a phenomenon known as photobleaching. chemrxiv.orgnih.gov While singlet oxygen is widely implicated, other ROS such as hydrogen peroxide (H₂O₂) or hydroxyl radicals (•OH) have also been considered in different contexts. nih.gov The investigation into these mechanisms is crucial for developing strategies to enhance the photostability of cyanine dyes for imaging applications, for example, by covalently linking them to triplet-state quenchers or antioxidants that can mitigate the oxidative damage. nih.govchemrxiv.orgresearchgate.net

Elucidation of Photoconversion Pathways and Intermediate Products

Beyond irreversible photobleaching, cyanine dyes, including Cyanine5.5, can undergo a remarkable photo-induced conversion to a blue-shifted, fluorescent product. acs.orgnih.govresearchgate.net This process involves the formal excision of a two-carbon unit (C₂H₂) from the polymethine chain, effectively shortening it. acs.orgnih.govacs.org Specifically, heptamethine cyanines like Cyanine5.5 have been shown to photoconvert into the corresponding pentamethine cyanine, which is Cy3.5. acs.orgresearchgate.net

Mechanistic studies have demonstrated that this photoconversion is not a simple fragmentation but a complex series of reactions. acs.orgnih.gov The pathway is initiated by the same singlet oxygen-mediated oxidative cleavage discussed previously. acs.orgacs.org The initial photooxidation products, which include carbonyl derivatives, are key intermediates. acs.orgnih.gov These intermediates then undergo a sequence of light-independent carbon-carbon bond-breaking and bond-forming events that "cut and sew" the polymethine chain, ultimately reconstituting it into a shorter, stable cyanine dye. acs.orgnih.gov

Research using high-performance liquid chromatography (HPLC), high-resolution mass spectrometry (HRMS), and NMR spectroscopy has confirmed the identity of the photoproducts. acs.orgresearchgate.net In experiments, the photoproduct of irradiated Cyanine5.5 was shown to have the identical HPLC retention time, absorption and emission spectra, and mass as a Cy3.5 standard. acs.orgresearchgate.net While some studies initially suggested an intramolecular process, other findings indicate that the reaction can proceed through an intermolecular pathway, particularly at higher dye concentrations. acs.orgnih.govresearchgate.net This photoconversion phenomenon, while a potential source of artifacts in multicolor imaging, has also been harnessed as a method for photoactivation in advanced microscopy techniques. acs.orgnih.gov

Challenges and Limitations in Research Applications

Impact of Photobleaching and Photoconversion on Long-Term Imaging and Quantification

A primary challenge in using Cy5.5 carboxylic acid, particularly for long-term or time-lapse studies, is its susceptibility to photobleaching. This process involves the irreversible photo-oxidative destruction of the fluorophore under light exposure, leading to a loss of signal. The rate of photobleaching is influenced by the intensity and duration of the excitation light and the local chemical environment, with reactive oxygen species accelerating the degradation. nih.gov This decay in fluorescence intensity over time complicates the quantitative analysis of biological processes, as it can be mistaken for a true biological change.

Furthermore, cyanine (B1664457) dyes like Cy5.5 can undergo photoconversion, a process where the dye is transformed into a different, blue-shifted fluorescent species upon photoexcitation. nih.govacs.org For instance, studies have shown that indocarbocyanine dyes with a five-carbon chain, like Cy5.5, can be photoconverted to homologous dyes with a shorter three-carbon chain, such as Cy3.5. acs.org This transformation occurs through a complex series of bond-cleavage and reconstitution events mediated by singlet oxygen. nih.govacs.org The resulting photoproduct has different spectral properties, including a shifted emission maximum, which can lead to significant errors in quantitative studies that rely on consistent fluorescence signals. acs.org For example, after irradiation, the main fluorescence lifetime component of a photoconverted Cy5 product was measured to be 0.32 ns, drastically different from the 0.93 ns lifetime measured before irradiation. nih.gov

Potential for Artifacts in Multicolor Fluorescence Imaging Due to Photoproducts

The photoconversion of Cy5.5 creates significant challenges for multicolor fluorescence imaging, where multiple fluorophores are used to visualize different targets simultaneously. The formation of blue-shifted photoproducts can lead to spectral crosstalk, where the emission from the photoproduct bleeds into the detection channel of another fluorophore. nih.govacs.org For example, the photoconversion of Cy5 (a closely related dye) results in a product with emission properties similar to Cy3. acs.org If an experiment were designed to use both Cy5 and Cy3 to label different structures, the photoconversion of Cy5 could create a false signal in the Cy3 channel, leading to an incorrect interpretation of colocalization or interaction. nih.govacs.orgacs.org This artifact can obscure results and lead to data misinterpretation, making it crucial to account for such possibilities through careful experimental design and control experiments. nih.govacs.org

Influence of Functional Group Modifications on In Vivo Pharmacokinetics and Tumor Targeting

The carboxylic acid group on Cy5.5 is a versatile handle for conjugation to biomolecules like antibodies or peptides for targeted in vivo imaging. However, these chemical modifications can profoundly impact the resulting probe's pharmacokinetic profile and biodistribution. thno.orgnih.gov The conjugation process alters the size, charge, and hydrophobicity of the molecule, which in turn affects its circulation half-life, clearance rate, and uptake in various organs. nih.govacs.org

Issues Related to Aggregation in High Concentration or Specific Biological Media

Cyanine dyes like Cy5.5 are known to form aggregates, particularly at high concentrations or in aqueous biological media. researchgate.netresearchgate.net This aggregation is driven by interactions between the planar dye molecules and often results in the formation of "H-aggregates" (face-to-face stacks), which are typically non-fluorescent or very weakly fluorescent. researchgate.net This phenomenon, known as concentration quenching, leads to a significant decrease in the fluorescence quantum yield and can prevent the quantitative determination of labeled macromolecules. researchgate.netnih.gov

The tendency to aggregate is influenced by factors such as dye concentration, temperature, and the presence of electrolytes. researchgate.net In biological fluids, interactions with proteins can also promote or alter aggregation. Over-labeling proteins or nanoparticles can lead to dye molecules being in close proximity, causing aggregation and fluorescence quenching. nih.govjenabioscience.com While strategies exist to mitigate this, such as labeling in the presence of organic solvents or modifying the dye structure to improve solubility, aggregation remains a key challenge. researchgate.netglenresearch.com For instance, active loading of Cy5.5 derivatives into liposomes can achieve extremely high local concentrations, leading to deep self-quenching, a property that can be exploited for "activatable" probes but also highlights the dye's strong tendency to aggregate. rsc.orgresearchgate.net

Future Directions and Emerging Research Avenues

Development of Next-Generation Cyanine5.5 Derivatives with Enhanced Research Utility

Researchers are actively pursuing the synthesis of novel Cy5.5 derivatives to overcome some of the limitations of the parent molecule, such as photostability and quantum yield. nih.govresearchgate.net Key areas of development include:

Enhanced Photostability and Quantum Yield: A significant challenge with many fluorophores is their susceptibility to photobleaching and blinking. nih.gov To address this, researchers have synthesized Cy5.5 derivatives directly conjugated to triplet-state quenchers (TSQs) like cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), and Trolox. nih.govresearchgate.net This intramolecular stabilization dramatically enhances photostability without significantly altering the dye's native spectral characteristics. nih.govresearchgate.net For instance, conjugating COT to Cy5 increased its quantum yield by 25%. nih.gov Another approach involves polyfluorination of the cyanine (B1664457) dye structure, which has been shown to reduce aggregation in aqueous media, increase fluorescence quantum yield, and improve resistance to photobleaching. researchgate.net

Tuning Physicochemical Properties: The introduction of various substituents at the 5,5'-positions of the indoleninium rings allows for the fine-tuning of the dye's properties. acs.org For example, adding hexyloxy or triethyleneglycol monomethyl ether groups can alter the hydrophobicity and hydrophilicity, respectively, which can influence the dye's interaction with biological structures. acs.org These modifications can also modulate the dye's electronic properties, thereby tuning its absorption and emission maxima. acs.org

Improved Water Solubility: For many biological applications, high water solubility is crucial. Researchers have developed synthetic routes to create Cy5.5 derivatives with enhanced water solubility, such as those incorporating sulfonate groups (sulfo-Cy5.5). nih.govaxispharm.com These modifications prevent aggregation and non-specific binding in aqueous environments, leading to improved performance in biological labeling. axispharm.comlumiprobe.com

Exploration of Novel Bioconjugation Chemistries for Complex Biological Systems

The carboxylic acid group on Cy5.5 provides a versatile handle for conjugation to biomolecules. However, researchers are exploring more advanced and specific bioconjugation strategies to create highly functional probes.

Click Chemistry: The "click" reaction, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for bioconjugation due to its high efficiency and biocompatibility. researchgate.netinterchim.fr Cy5.5 derivatives functionalized with azide (B81097) or alkyne groups can be readily conjugated to biomolecules that have been metabolically tagged with the corresponding reactive partner. lumiprobe.comlumiprobe.comnih.gov This approach allows for highly specific labeling in complex biological systems. For example, Cu(I)/melanin dots have been used as a biocompatible catalyst for the efficient labeling of integrin receptors on cells with a Cy5.5 azide. osti.gov

Bioorthogonal Reactions: Beyond standard click chemistry, other bioorthogonal reactions are being explored. These reactions proceed with high selectivity and without interfering with native biological processes. researchgate.net For instance, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) offers exceptionally fast ligation kinetics, making it suitable for in vivo applications where speed is critical. researchgate.net

Site-Specific Labeling: A significant goal in bioconjugation is to attach the fluorescent label to a specific site on a protein or other biomolecule. This avoids the heterogeneity that can arise from traditional methods like lysine (B10760008) labeling, which can impact the biomolecule's function. nih.gov The development of Cy5.5 derivatives with specific reactive groups, combined with genetic engineering of the target biomolecule, allows for precise, site-specific labeling.

Integration into Advanced Smart Probe Designs for Dynamic Biological Processes

"Smart" or "activatable" probes are designed to change their fluorescence properties in response to a specific biological event, providing a powerful tool for imaging dynamic processes. nih.govthno.org

Enzyme-Activatable Probes: These probes are designed with a quencher molecule that suppresses the fluorescence of Cy5.5. The fluorophore and quencher are linked by a peptide sequence that is a substrate for a specific enzyme. nih.gov Upon cleavage by the target enzyme, the quencher is released, leading to a significant increase in fluorescence. This strategy has been successfully used to image the activity of various proteases, such as matrix metalloproteinases (MMPs) and caspases, which are involved in processes like cancer and inflammation. nih.govresearchgate.net For example, a probe consisting of Cy5.5 and the quencher BHQ-3 linked by an MMP-13-specific peptide showed a 32-fold increase in fluorescence upon incubation with the enzyme. nih.gov

pH-Sensitive Probes: Researchers have designed Cy5.5-based probes that are fluorescent only within a specific pH range. researchgate.net These probes can be used to visualize pH changes in cellular compartments or in the tumor microenvironment. researchgate.net

FRET-Based Probes: Förster Resonance Energy Transfer (FRET) is another mechanism used to create smart probes. In this design, Cy5.5 can act as either a donor or an acceptor in a FRET pair. A change in the distance or orientation between the donor and acceptor, often triggered by a biological event, results in a change in the FRET efficiency and a corresponding change in the fluorescence signal. nih.govnih.gov For instance, a FRET probe using Cy5.5 and the quencher QSY21 linked by a peptide specific for fibroblast activation protein-alpha (FAPα) was developed for in vivo tumor imaging. nih.gov

Optimization of Imaging Methodologies for Deeper Tissue Penetration and Higher Resolution in Preclinical Research

The NIR properties of Cy5.5 make it well-suited for in vivo imaging; however, ongoing research aims to further improve imaging depth and resolution. researchgate.netacs.org

Fluorescence Molecular Tomography (FMT): While planar fluorescence imaging is widely used, it has limitations in terms of quantification and penetration depth. pnas.org FMT uses models of photon propagation in tissue to reconstruct three-dimensional images of fluorescence distribution, allowing for more accurate quantification and imaging at greater depths. pnas.org Studies have shown that FMT can resolve fluorescent signals deep within tissues, overcoming the limitations of surface-based imaging. pnas.org

Photoacoustic Imaging (PAI): PAI is a hybrid imaging modality that combines the high contrast of optical imaging with the high spatial resolution of ultrasound. In PAI, pulsed laser light is used to generate an ultrasonic signal from absorbing molecules like Cy5.5. This technique allows for imaging at greater depths than traditional fluorescence microscopy.

Advanced Microscopy Techniques: The use of Cy5.5 in advanced microscopy techniques such as two-photon microscopy and single-molecule localization microscopy (SMLM) is being explored to achieve higher resolution imaging in biological samples. Interestingly, it has been observed that Cy5.5 can photoconvert to Cy3.5 upon irradiation with a 642 nm laser, a phenomenon that can be exploited for high-density single-particle tracking in living cells. acs.org

Expansion of Sensing Applications for Diverse Biological and Environmental Analytes

The versatility of Cy5.5 chemistry allows for its incorporation into a wide range of sensors for detecting various analytes.

Heavy Metal Ion Detection: Fluorescent sensors based on Cy5.5 have been developed for the detection of heavy metal ions in aqueous solutions. hku.hknih.govmdpi.com For example, a sensor utilizing a DNA probe labeled with Cy5.5 demonstrated high selectivity for mercury ions (Hg2+), with a detection limit in the nanomolar range. hku.hkmdpi.com Another study showed that a sulfonated Cy5 derivative could act as a colorimetric sensor for copper (Cu2+) and iron (Fe3+) ions. mdpi.com

Detection of Reactive Oxygen Species (ROS): Activatable probes incorporating Cy5.5 have been designed to detect various ROS, which are important signaling molecules but can also cause cellular damage at high concentrations. These probes are engineered to become fluorescent upon reaction with specific ROS, enabling their detection in biological systems. thno.org

Environmental Pollutant Monitoring: The principles used for detecting heavy metals can be extended to other environmental pollutants. nih.gov The development of robust and sensitive Cy5.5-based biosensors could provide valuable tools for monitoring water quality and other environmental parameters. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.